molecular formula C11H16N4O3S B2521124 ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine CAS No. 2034553-50-7

({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine

Cat. No.: B2521124
CAS No.: 2034553-50-7
M. Wt: 284.33
InChI Key: FONCVRJNXLAMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: is a nitrogen-containing heterocyclic compound It is characterized by the presence of a furan ring, a pyrazole ring, and a sulfamoyl group attached to a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring.

    Attachment of the Furan Ring: The furan ring is then introduced through a coupling reaction.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is attached to the intermediate compound using a sulfonation reaction.

    Addition of the Dimethylamine Moiety: Finally, the dimethylamine group is introduced through an amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential, particularly as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: can be compared with other similar compounds, such as:

    ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)ethylamine: Similar structure but with an ethylamine group instead of a dimethylamine group.

    ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)methylamine: Contains a methylamine group instead of a dimethylamine group.

    ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)propylamine: Features a propylamine group instead of a dimethylamine group.

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c1-14(2)19(16,17)13-4-5-15-8-11(7-12-15)10-3-6-18-9-10/h3,6-9,13H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCVRJNXLAMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.